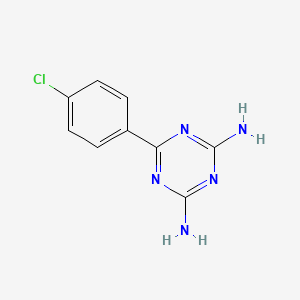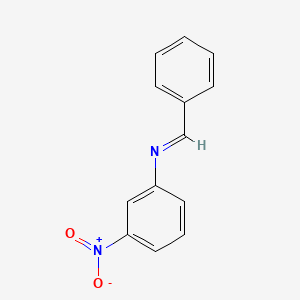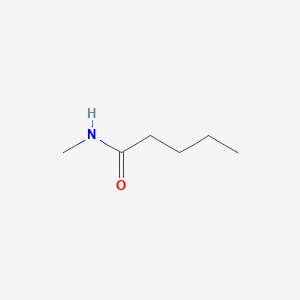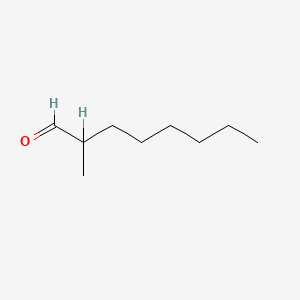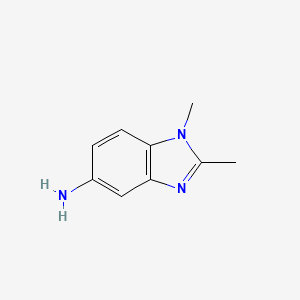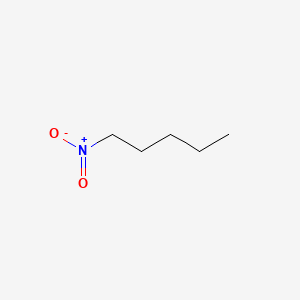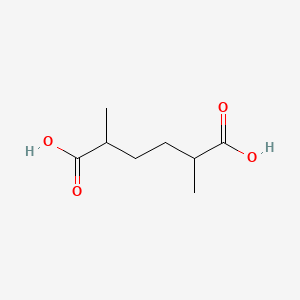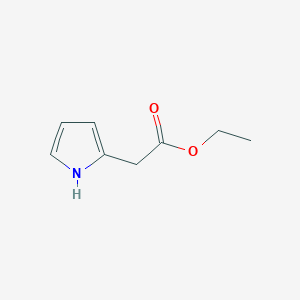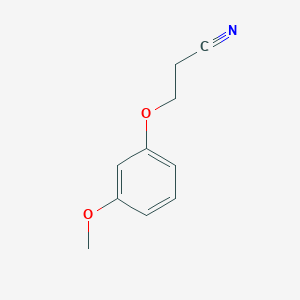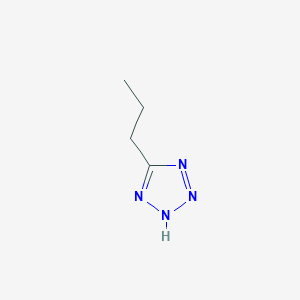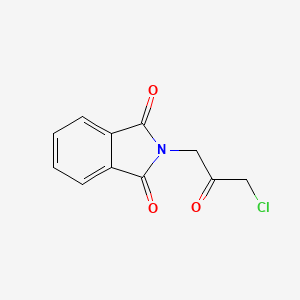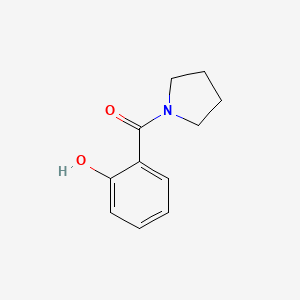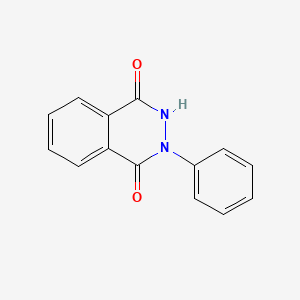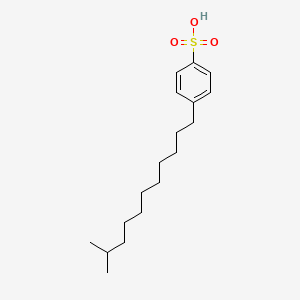
4-(10-Methylundecyl)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10-Methylundecyl)benzenesulfonic acid is an organosulfur compound with the formula C18H30O3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various industrial applications due to its surfactant properties .
准备方法
Synthetic Routes and Reaction Conditions
4-(10-Methylundecyl)benzenesulfonic acid is typically synthesized through the Friedel–Crafts alkylation of benzene with propylene tetramer, followed by sulfonation . The reaction involves the following steps:
Alkylation: Benzene is alkylated with propylene tetramer using a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the sulfonation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt .
化学反应分析
Types of Reactions
4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).
Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or oleum is used for sulfonation.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
科学研究应用
4-(10-Methylundecyl)benzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Employed in the synthesis of bioactive compounds and as a surfactant in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical drugs as a surfactant and emulsifying agent.
作用机制
The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.
相似化合物的比较
Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar in structure but have a linear alkyl chain instead of a branched one.
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group instead of a long alkyl chain.
Uniqueness
4-(10-Methylundecyl)benzenesulfonic acid is unique due to its branched alkyl chain, which provides superior tolerance to hard water and better foaming properties compared to linear alkylbenzene sulfonates . the branched structure also makes it less biodegradable, which has led to environmental concerns .
属性
CAS 编号 |
68411-32-5 |
|---|---|
分子式 |
C18H30O3S |
分子量 |
326.5 g/mol |
IUPAC 名称 |
4-(10-methylundecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |
InChI 键 |
NLIZZNXFRGDAMS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


